N-((6-Bromopyridin-3-yl)methyl)ethanamine
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Overview
Description
N-((6-Bromopyridin-3-yl)methyl)ethanamine: is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an ethanamine group attached to the 3rd position via a methyl bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Bromopyridin-3-yl)methyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-bromopyridine-3-carbaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((6-Bromopyridin-3-yl)methyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyridines.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines.
Scientific Research Applications
N-((6-Bromopyridin-3-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((6-Bromopyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanamine group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)ethanamine
- N-((6-Fluoropyridin-3-yl)methyl)ethanamine
- N-((6-Iodopyridin-3-yl)methyl)ethanamine
Uniqueness
N-((6-Bromopyridin-3-yl)methyl)ethanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific chemical reactions and applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLXSKZTPUZOCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625700 |
Source
|
Record name | N-[(6-Bromopyridin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120740-05-8 |
Source
|
Record name | 6-Bromo-N-ethyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120740-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(6-Bromopyridin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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